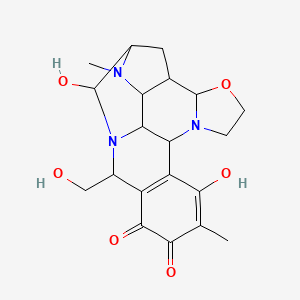
SKF 89976A 塩酸塩
概要
説明
SKF 89976A 塩酸塩は、1-(4,4-ジフェニル-3-ブテニル)-3-ピペリジンカルボン酸塩酸塩としても知られており、γ-アミノ酪酸(GABA)取り込みの強力な阻害剤です。これはGABAトランスポータータイプ1(GAT-1)に対して選択的であり、血液脳関門を通過する能力で知られています。 この化合物は主に、中枢神経系におけるGABAトランスポーターの役割を研究するための科学研究で使用されます .
科学的研究の応用
SKF 89976A hydrochloride is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is as a GABA uptake inhibitor, making it valuable for studying the role of GABA transporters in the brain. This compound has been used to investigate the mechanisms of GABAergic neurotransmission, the effects of GABA transporter inhibition on neuronal activity, and the potential therapeutic applications of GABA transporter inhibitors in treating neurological disorders .
作用機序
SKF 89976A 塩酸塩の作用機序は、GABAトランスポータータイプ1(GAT-1)を選択的に標的とすることでGABAの取り込みを阻害することです。GAT-1を遮断することにより、この化合物はGABAの細胞外濃度を増加させ、それによってGABA作動性神経伝達を強化します。 この作用は、神経興奮性の調節と発作活動の減少など、さまざまな生理学的効果をもたらす可能性があります .
類似の化合物との比較
SKF 89976A 塩酸塩は、GAT-1に対する高い選択性と血液脳関門を通過する能力において独特です。同様の化合物には、チアガビン塩酸塩、NO-711塩酸塩、および(S)-SNAP-5114があり、これらはすべてGABAトランスポーター阻害剤でもあります。 SKF 89976A 塩酸塩は、その特定の結合親和性と生体内での有効性で区別されます .
生化学分析
Biochemical Properties
SKF 89976A hydrochloride is a selective GABA uptake inhibitor, primarily targeting GAT-1. The compound exhibits high affinity for GAT-1 with an IC50 value of 0.13 μM, while showing significantly lower affinity for other GABA transporters such as GAT-2, GAT-3, and BGT-1 . By inhibiting GAT-1, SKF 89976A hydrochloride increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This interaction is crucial for studying the role of GABA in various physiological and pathological processes.
Cellular Effects
SKF 89976A hydrochloride has profound effects on various cell types, particularly neurons. By inhibiting GAT-1, the compound increases GABA levels in the synaptic cleft, leading to enhanced activation of GABA receptors. This results in increased inhibitory neurotransmission, which can modulate neuronal excitability and synaptic plasticity . Additionally, SKF 89976A hydrochloride has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in neuropharmacological studies.
Molecular Mechanism
The molecular mechanism of SKF 89976A hydrochloride involves its binding to the GAT-1 transporter, thereby blocking the reuptake of GABA into presynaptic neurons. This inhibition leads to an accumulation of GABA in the synaptic cleft, enhancing its interaction with GABA receptors on postsynaptic neurons . The compound’s ability to cross the blood-brain barrier and its high selectivity for GAT-1 make it an effective tool for studying GABAergic neurotransmission in vivo.
Temporal Effects in Laboratory Settings
In laboratory settings, SKF 89976A hydrochloride exhibits stable and sustained effects on GABAergic neurotransmission over time. The compound’s stability and resistance to degradation ensure consistent results in both in vitro and in vivo studies . Long-term exposure to SKF 89976A hydrochloride has been shown to maintain elevated GABA levels, leading to prolonged modulation of neuronal activity and synaptic plasticity.
Dosage Effects in Animal Models
The effects of SKF 89976A hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances GABAergic neurotransmission without causing significant adverse effects . At higher doses, SKF 89976A hydrochloride may induce toxicity and adverse effects, such as sedation and motor impairment. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
SKF 89976A hydrochloride is involved in metabolic pathways related to GABAergic neurotransmission. The compound interacts with enzymes and cofactors involved in GABA synthesis, degradation, and transport . By inhibiting GAT-1, SKF 89976A hydrochloride affects the metabolic flux of GABA, leading to altered levels of GABA and its metabolites in the brain.
Transport and Distribution
SKF 89976A hydrochloride is efficiently transported and distributed within cells and tissues. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the central nervous system . SKF 89976A hydrochloride interacts with transporters and binding proteins that facilitate its localization and accumulation in specific brain regions, ensuring its effective action on GABAergic neurotransmission.
Subcellular Localization
The subcellular localization of SKF 89976A hydrochloride is primarily within the synaptic cleft, where it exerts its inhibitory effects on GAT-1. The compound’s targeting signals and post-translational modifications direct it to specific compartments and organelles involved in GABAergic neurotransmission . This precise localization is essential for its role in modulating synaptic activity and neuronal function.
準備方法
SKF 89976A 塩酸塩の合成は、いくつかのステップを伴います。一般的な合成経路の1つは、1,1-ジフェニル-4-ブロモブテンとニペコ酸エチルのフィンケルシュタインSn2アルキル化を含み、中間体が生成されます。 この中間体は、必要に応じて鹸化されて、最終的なアミノ酸化合物を生成することができます . 反応条件は通常、目的の生成物が高純度で得られるように、有機溶媒と制御された温度の使用を含みます。
化学反応の分析
SKF 89976A 塩酸塩は、反応性官能基の存在により、主に置換反応を起こします。これらの反応で使用される一般的な試薬には、ハロゲン化アルキルと強塩基が含まれます。 これらの反応から形成される主な生成物は、通常、元の化合物の誘導体であり、生物学的活性をさらに分析することができます .
科学研究への応用
SKF 89976A 塩酸塩は、特に神経科学と薬理学の分野で、科学研究で広く使用されています。その主な用途は、GABA取り込み阻害剤としてであり、脳におけるGABAトランスポーターの役割を研究するために貴重です。 この化合物は、GABA作動性神経伝達のメカニズム、GABAトランスポーター阻害が神経活動に及ぼす影響、および神経疾患の治療におけるGABAトランスポーター阻害剤の潜在的な治療応用を調査するために使用されてきました .
類似化合物との比較
SKF 89976A hydrochloride is unique in its high selectivity for GAT-1 and its ability to cross the blood-brain barrier. Similar compounds include Tiagabine hydrochloride, NO-711 hydrochloride, and (S)-SNAP-5114, all of which are also GABA transporter inhibitors. SKF 89976A hydrochloride is distinguished by its specific binding affinity and its effectiveness in vivo .
特性
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGBKYQZVAQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426065 | |
| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85375-15-1 | |
| Record name | 3-Piperidinecarboxylic acid, 1-(4,4-diphenyl-3-buten-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


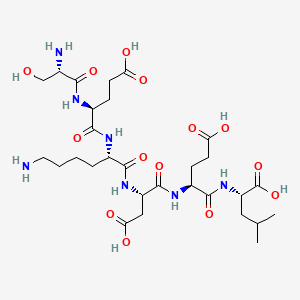

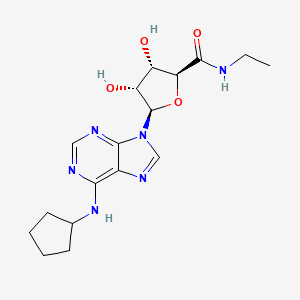

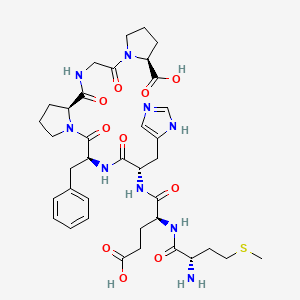

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

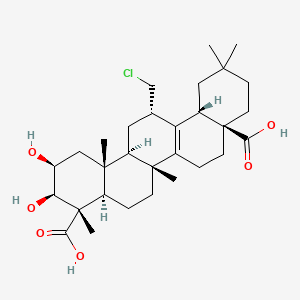
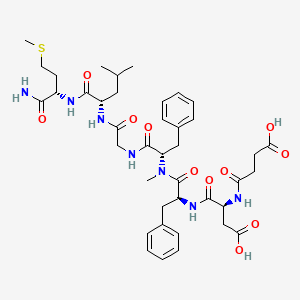
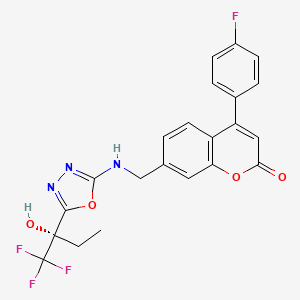

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
